(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide
CAS No.:
Cat. No.: VC13461441
Molecular Formula: C12H17FN2O
Molecular Weight: 224.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17FN2O |
|---|---|
| Molecular Weight | 224.27 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(2-fluorophenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C12H17FN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | AVFSDVWUJLFUPJ-VIFPVBQESA-N |
| Isomeric SMILES | CCN(CC1=CC=CC=C1F)C(=O)[C@H](C)N |
| SMILES | CCN(CC1=CC=CC=C1F)C(=O)C(C)N |
| Canonical SMILES | CCN(CC1=CC=CC=C1F)C(=O)C(C)N |
Introduction
Chemical Identification and Structural Properties
Molecular Identity
The molecular formula of (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide is C₁₂H₁₇FN₂O, with a molecular weight of 224.27 g/mol. Its IUPAC name, (2S)-2-amino-N-ethyl-N-[(2-fluorophenyl)methyl]propanamide, reflects the stereochemistry and substitution pattern (Figure 1). The compound’s chiral center at the C2 position is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .
Key Structural Features:
-
Chiral center: The (S)-configuration at the α-carbon of the propionamide backbone.
-
Fluorinated aromatic ring: A 2-fluorobenzyl group, enhancing lipophilicity and metabolic stability.
-
Ethyl substitution: Introduced on the amide nitrogen, potentially modulating steric and electronic properties.
Table 1: Molecular Descriptors of (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇FN₂O | |
| Molecular Weight | 224.27 g/mol | |
| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(2-fluorophenyl)methyl]propanamide | |
| SMILES | CCN(CC1=CC=CC=C1F)C(=O)C@HN | |
| InChIKey | AVFSDVWUJLFUPJ-VIFPVBQESA-N |
Synthesis and Optimization
Synthetic Routes
The synthesis of (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide typically involves a multi-step sequence starting from L-alanine or its derivatives. A representative pathway includes:
-
Protection of the amino group: L-alanine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
-
Amide bond formation: The protected amino acid reacts with ethylamine and 2-fluorobenzyl chloride in the presence of a coupling agent such as HATU or EDCI, facilitating the formation of the N-ethyl-N-(2-fluorobenzyl)amide .
-
Deprotection: Removal of the Boc group under acidic conditions (e.g., HCl in dioxane) yields the final product .
Optimization Challenges:
-
Steric hindrance: Bulky substituents on the nitrogen can reduce reaction yields. Microwave-assisted synthesis and polar aprotic solvents (e.g., DMF) improve efficiency .
-
Stereochemical purity: Chiral chromatography or enzymatic resolution ensures retention of the (S)-configuration .
Table 2: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Agent | HATU, DMF, 0°C → RT | 65–70% yield, >95% enantiomeric excess (ee) |
| Deprotection | 4M HCl/dioxane, 2 h | Quantitative Boc removal |
| Purification | Chiral HPLC (Chiralpak IA column) | 99% ee, >98% purity |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 80 mg/mL) but limited solubility in water (8 mg/mL) due to its hydrophobic benzyl and ethyl groups . Stability studies indicate decomposition under prolonged UV exposure, necessitating storage in amber vials at 2–8°C .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 4H, Ar-H), 4.50 (s, 2H, N-CH₂-Ar), 3.30–3.10 (m, 2H, N-CH₂-CH₃), 1.90 (q, J = 7.2 Hz, 2H, CH₂), 1.20 (t, J = 7.2 Hz, 3H, CH₃), 1.05 (d, J = 6.8 Hz, 3H, CH₃).
-
FT-IR: Distinct peaks at 1650 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm the amide backbone .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Amides
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume